molecular formula C15H12N2O3S B2971412 4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid CAS No. 1189749-32-3

4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid

Cat. No.: B2971412
CAS No.: 1189749-32-3
M. Wt: 300.33
InChI Key: DTPCTTIKPGXUTB-UHFFFAOYSA-N
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Description

4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid: is a complex organic compound that features a quinoline ring system fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline and thiazole precursors. One common synthetic route includes:

  • Quinoline Derivative Synthesis: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Thiazole Formation: : The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

  • Coupling Reaction: : The quinoline and thiazole units are then coupled using appropriate reagents, such as phosphorus oxychloride (POCl3), to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the quinoline or thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : The compound can be used in the production of materials with unique properties, such as corrosion inhibitors and advanced polymers.

Comparison with Similar Compounds

4-Methyl-2-((2-methylquinolin-8-yl)oxy)thiazole-5-carboxylic acid: can be compared with other similar compounds, such as:

  • Quinoline derivatives: : These compounds share the quinoline core but may have different substituents or functional groups.

  • Thiazole derivatives: : These compounds contain the thiazole ring but differ in their substitution patterns and overall structure.

The uniqueness of This compound lies in its specific combination of quinoline and thiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-(2-methylquinolin-8-yl)oxy-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-8-6-7-10-4-3-5-11(12(10)16-8)20-15-17-9(2)13(21-15)14(18)19/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPCTTIKPGXUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=NC(=C(S3)C(=O)O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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